REACTION_CXSMILES
|
[Mg].[CH3:2]I.[CH3:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([CH3:12])[C:6]=1[CH2:13]C(OC)=O.C([O:20][CH2:21][CH3:22])C>>[CH3:2][C:21]([OH:20])([CH3:22])[CH2:13][C:6]1[C:7]([CH3:12])=[CH:8][C:9]([CH3:11])=[CH:10][C:5]=1[CH3:4]
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Name
|
|
Quantity
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38 g
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Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
222 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
116 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC(=C1)C)C)CC(=O)OC
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Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
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Details
|
140° C.
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Name
|
|
Type
|
product
|
Smiles
|
CC(CC1=C(C=C(C=C1C)C)C)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 97 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |